molecular formula C21H22N4O3 B3548307 3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione

3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione

Cat. No.: B3548307
M. Wt: 378.4 g/mol
InChI Key: YYJOHWBVZDSWLR-UHFFFAOYSA-N
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Description

3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of an ethyl group at the 3rd position, a phenylpiperazine moiety at the 7th position, and a carbonyl group at the 2,4-quinazolinedione core

Properties

IUPAC Name

3-ethyl-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-25-20(27)17-9-8-15(14-18(17)22-21(25)28)19(26)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJOHWBVZDSWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through the cyclization of appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group is introduced at the 3rd position through alkylation reactions.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinazoline core may also interact with enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, lacking the ethyl and phenylpiperazine groups.

    2,4-quinazolinedione: Similar structure but without the ethyl and phenylpiperazine moieties.

    Phenylpiperazine derivatives: Compounds with similar phenylpiperazine groups but different core structures.

Uniqueness

3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione is unique due to the combination of the quinazoline core with the phenylpiperazine moiety and the ethyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione
Reactant of Route 2
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3-ethyl-7-[(4-phenylpiperazino)carbonyl]-2,4(1H,3H)-quinazolinedione

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